α-Methylstyrene-d5 Oxide
Description
Significance of Deuterium (B1214612) Labeling in Advancing Chemical Understanding
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful technique for unraveling the intricacies of chemical and biological processes. synmr.insymeres.com This method provides profound insights into reaction mechanisms, molecular structures, and the dynamics of complex systems. synmr.in The introduction of deuterium into a molecule allows researchers to track the movement of atoms, monitor reaction pathways, and study the behavior of compounds with high precision. synmr.in
One of the key applications of deuterium labeling is in mechanistic and kinetic studies. symeres.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. libretexts.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, resulting in a higher activation energy for breaking the C-D bond. beilstein-journals.org This difference in bond energy can slow down reactions where C-H bond cleavage is the rate-determining step. libretexts.orgbeilstein-journals.org By measuring the KIE, chemists can gain evidence for whether a C-H bond is broken in the rate-limiting step of a reaction. nih.gov
Deuterium-labeled compounds are also indispensable in drug metabolism and pharmacokinetic (DMPK) research. symeres.comclearsynth.com By tracing the fate of deuterated compounds in biological systems, scientists can identify metabolites, understand metabolic pathways, and assess the bioavailability and clearance rates of drugs. symeres.comclearsynth.comthalesnano.com This information is crucial for optimizing drug candidates to enhance their efficacy and safety. clearsynth.com Furthermore, deuterium labeling is extensively used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to aid in structural elucidation and quantitative analysis. synmr.inthalesnano.com
Contextual Overview of Deuterated Epoxides in Organic Chemistry
Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to their ring strain. scbt.comcymitquimica.com This reactivity makes them versatile intermediates in organic synthesis, serving as precursors to a wide range of molecules like alcohols, glycols, and polymers. scbt.com The incorporation of deuterium into epoxides creates deuterated epoxides, which have become valuable tools for mechanistic investigations. d-nb.inforesearchgate.net
The synthesis of deuterated epoxides can be achieved through various methods, including the epoxidation of deuterated alkenes or the use of deuterating agents in ring-closing reactions. tandfonline.comnih.gov For instance, titanocene(III)-catalyzed deuterosilylation of epoxides provides a method for preparing β-deuterated anti-Markovnikov alcohols with high deuterium incorporation. d-nb.infonih.gov
Deuterated epoxides are particularly useful in studying the mechanisms of epoxide ring-opening reactions. By strategically placing deuterium atoms on the epoxide ring, chemists can probe the regioselectivity and stereoselectivity of these reactions. d-nb.inforesearchgate.net The kinetic isotope effect observed in reactions of deuterated epoxides can provide evidence for the nature of the transition state and the mechanism of bond cleavage. For example, a significant KIE was observed in the CO2 fixation with a deuterium-labeled epoxide, indicating that the C-H bond at the less-substituted carbon is involved in the rate-determining step. researchgate.net
Rationale for Investigating α-Methylstyrene-d5 Oxide as a Model Compound
This compound serves as an excellent model compound for several areas of chemical research due to its specific structural features and the presence of the deuterium label. The phenyl group allows for the investigation of electronic effects in reactions, while the epoxide ring provides a site for a variety of chemical transformations.
The deuteration of the phenyl ring in this compound makes it particularly suitable for:
Mechanistic Studies of Epoxide Reactions: The deuterium labels can be used to track the fate of the aromatic ring during reactions, providing insights into rearrangement and addition pathways. synmr.in
Metabolism Studies: α-Methylstyrene Oxide is a metabolite of α-methylstyrene. pharmaffiliates.com Investigating the metabolism of this compound can help elucidate the metabolic pathways of this class of compounds and the role of cytochrome P450 enzymes. nih.gov The KIE can provide information on whether the aromatic C-H bonds are involved in metabolic oxidation.
Polymer Chemistry: α-Methylstyrene is a monomer used in the production of polymers. wikipedia.orgprepchem.com Studying the reactions of this compound can contribute to a better understanding of polymerization mechanisms and the properties of the resulting polymers.
Table of Research Applications for Deuterated Compounds
| Application Area | Specific Use of Deuterium Labeling |
|---|---|
| Mechanistic Chemistry | Elucidating reaction pathways and transition states through kinetic isotope effects. synmr.inthalesnano.com |
| Drug Metabolism | Tracing metabolic pathways, determining rates of metabolism, and identifying metabolites. symeres.comclearsynth.com |
| Spectroscopy | Aiding in the structural determination of molecules using NMR and mass spectrometry. synmr.inthalesnano.com |
| Polymer Science | Investigating polymerization mechanisms and the properties of deuterated polymers. wikipedia.org |
Properties
Molecular Formula |
C₉H₅D₅O |
|---|---|
Molecular Weight |
139.21 |
Synonyms |
2-Methyl-2-phenyl-d5-oxirane; α,β-Epoxy-cumene-d5; (±)-2-Methyl-2-phenyl-d5-oxirane; 1,2-Epoxy-2-phenyl-d5-propane; 2-Methyl-2-phenyl-d5-oxirane; 2-Phenyl-d5-1,2-epoxypropane; 2-Phenyl-d5-2-methyloxirane; 2-Phenyl-d5-propene Oxide; NSC 36616; NSC 510 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment
Precursor Selection and Preparation for Deuterium (B1214612) Incorporation
The synthesis of α-Methylstyrene-d5 Oxide fundamentally relies on the introduction of five deuterium atoms onto the phenyl ring of the α-methylstyrene scaffold. This necessitates the use of deuterated building blocks as starting materials. nih.gov A common and effective strategy is to begin with commercially available, heavily deuterated aromatic compounds.
The preparation of α-methylstyrene itself can be achieved by the dehydration of Cumyl alcohol . google.com Therefore, a logical synthetic route involves:
Synthesis of a deuterated cumene (B47948) derivative.
Oxidation to form deuterated cumene hydroperoxide, which is then converted to deuterated cumyl alcohol.
Dehydration of the deuterated cumyl alcohol to yield α-Methylstyrene-d5. google.com
Epoxidation of α-Methylstyrene-d5 to the final product.
The direct oxidation of α-methylstyrene (or its deuterated analogue) in the liquid phase using elemental oxygen is also a documented method for producing the corresponding oxide. google.com This highlights the importance of first synthesizing the high-purity α-Methylstyrene-d5 precursor.
Table 1: Potential Precursors for α-Methylstyrene-d5 Synthesis
| Precursor Name | Rationale for Use | Common Source/Method |
|---|---|---|
| Pyridine-d5 | Commercially available deuterated building block that can be chemically modified. nih.gov | Commercial suppliers |
| Benzene-d6 | A fundamental building block for creating deuterated aromatic compounds via electrophilic substitution (e.g., Friedel-Crafts alkylation to produce a cumene scaffold). | Commercial suppliers |
| Cumene-d5 | A direct precursor that can be converted to α-Methylstyrene-d5 through oxidation and dehydration steps. google.com | Custom synthesis from Benzene-d6 |
| α-Methylstyrene-d5 | The immediate precursor for the final epoxidation step. google.com | Custom synthesis from deuterated precursors |
Methodologies for Stereoselective Deuteration
While the deuterium atoms in this compound are located on the achiral phenyl group, the creation of the epoxide ring introduces a stereocenter. Therefore, the stereoselectivity of the epoxidation reaction is of paramount importance for producing specific stereoisomers of the final compound.
Enantioselective epoxidation allows for the synthesis of enantioenriched oxiranes from prochiral alkenes like α-methylstyrene-d5. princeton.edu Several catalytic systems are effective for this transformation. The choice of catalyst and oxidant is critical for achieving high enantiomeric excess (ee).
Key methodologies include:
Jacobsen-Katsuki Epoxidation : This method utilizes chiral manganese-salen complexes as catalysts for the epoxidation of unfunctionalized olefins. It is a well-established and powerful tool for asymmetric epoxidation. princeton.eduencyclopedia.pub
Organocatalytic Epoxidation : Chiral organic molecules can also catalyze enantioselective epoxidations. For instance, imidazolidinone-based organocatalysts, developed by MacMillan and others, have been used for the epoxidation of α,β-unsaturated aldehydes, establishing a precedent for organocatalytic oxygen transfer. princeton.edunih.gov A similar strategy can be adapted for other olefin classes.
Sharpless Asymmetric Epoxidation : While primarily used for allylic alcohols, the principles of using a chiral catalyst (titanium isopropoxide with diethyl tartrate) have inspired broader developments in asymmetric oxidation. scispace.com
The effectiveness of these methods depends on factors like the steric and electronic properties of the substrate, the catalyst structure, and the reaction conditions. Lowering the reaction temperature often leads to a significant improvement in enantioselectivity. princeton.edu
Table 2: Representative Enantioselective Epoxidation Methods for Styrene (B11656) Derivatives
| Catalyst System | Oxidant | Typical Yield (%) | Typical ee (%) | Reference |
|---|---|---|---|---|
| Chiral Mn-salen Complex | NaOCl | 80-95% | 70-90% | princeton.eduencyclopedia.pub |
| Imidazolidinone Organocatalyst | Peroxyacids | 75-90% | 85-99% | princeton.edunih.gov |
Note: Data are representative for styrene-type substrates and may vary for α-methylstyrene-d5.
Diastereoselectivity becomes relevant in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. While α-methylstyrene-d5 itself is achiral, diastereoselective reactions can be observed when it reacts with chiral reagents or is converted into a chiral intermediate that undergoes further reaction.
For example, in a gold-catalyzed [2+2+2] cycloaddition reaction involving a deuterated α-methylstyrene, an aldehyde, and an allenamide, the formation of multiple new stereocenters occurs. rsc.org The study noted that the reaction with deuterated α-methylstyrene (d-2b) resulted in a mixture of cis/trans (Ph/D) isomers, indicating the complexity of controlling the stereochemical outcome and suggesting the involvement of flexible acyclic intermediates. rsc.org Such studies are crucial for understanding how the isotopic labels might influence the stereochemical course of a reaction, even if they are not at the reacting center.
Optimization of Reaction Conditions for Isotopic Purity
Achieving and maintaining high isotopic purity is a critical challenge in the synthesis of deuterated compounds. d-nb.info The goal is to ensure that the final product has the desired number of deuterium atoms (>98% enrichment is often standard) and that they are located at the specific target sites with minimal isotopic impurities. d-nb.infocriver.com
Key optimization strategies include:
Preventing H/D Exchange : Undesirable exchange between deuterium on the molecule and protium (B1232500) from solvents or reagents can lower isotopic enrichment. Using deuterated solvents (e.g., D₂O, MeOD) and reagents can mitigate this issue. nih.govx-chemrx.com
Site-Selective Reactions : Methodologies that are highly site-selective are essential. For example, transition-metal-catalyzed hydrogen isotope exchange (HIE) can be finely tuned to label specific C-H bonds without affecting others. snnu.edu.cn
Reaction Conditions : Parameters such as temperature, pressure, and catalyst choice must be carefully controlled. Forcing conditions can sometimes lead to scrambling of the deuterium labels or decomposition. nih.gov
Analytical Verification : The isotopic enrichment and structural integrity must be rigorously verified. High-resolution mass spectrometry (HR-MS) is used to determine the isotopic distribution and calculate the percentage of enrichment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the position of the deuterium labels. rsc.org
Table 3: Factors Affecting Isotopic Purity
| Parameter | Low Purity Condition | High Purity Condition | Rationale |
|---|---|---|---|
| Solvent | Protic solvent (e.g., H₂O, MeOH) | Aprotic or deuterated solvent (e.g., THF, D₂O) | Prevents back-exchange of D for H from the solvent. nih.govx-chemrx.com |
| Temperature | High temperature | Optimized, often lower, temperature | Reduces side reactions and potential isotopic scrambling. princeton.edu |
| Catalyst | Non-selective catalyst | Highly regioselective catalyst (e.g., specific Ir or Pd complexes) | Ensures deuterium is incorporated only at the desired positions. snnu.edu.cn |
| Reagents | Low isotopic enrichment of deuterating agent | High isotopic enrichment of deuterating agent (e.g., >99% D₂O) | The purity of the final product cannot exceed the purity of the isotopic source. |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, preparative scale for research applications introduces several challenges. criver.comnih.gov
Cost and Availability of Starting Materials : Deuterated precursors are significantly more expensive than their non-deuterated counterparts. nih.gov Efficient, high-yielding synthetic routes are necessary to make the scale-up economically viable.
Process Safety and Control : Reactions that are manageable on a small scale may present safety hazards (e.g., exothermic reactions, handling of hazardous reagents) when scaled up. Technologies like flow chemistry offer superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater consistency. x-chemrx.comadesisinc.com
Purification : Chromatographic purification, common in small-scale synthesis, is often impractical for large quantities. Developing scalable purification methods like distillation or recrystallization is crucial. google.commdpi.com For instance, α-methylstyrene oxide can be recovered from reaction mixtures by fractional distillation. google.com
Regulatory and Quality Standards : For compounds intended for use as internal standards in regulated studies, synthesis may need to adhere to Good Laboratory Practice (GLP) standards. This requires comprehensive analytical data and a Certificate of Analysis (COA) detailing purity and isotopic enrichment. criver.com
The development of a robust, scalable process requires a multidisciplinary approach, combining expertise in synthetic chemistry, process engineering, and analytical science to deliver a high-quality product for research needs. encyclopedia.pubmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For isotopically labeled compounds like α-Methylstyrene-d5 Oxide, various NMR experiments are employed to analyze the deuterium-labeled positions and detect any residual protons.
Deuterium (B1214612) (²H) NMR is a powerful technique used specifically to observe the deuterium nuclei within a molecule. For this compound, the phenyl group is perdeuterated. A ²H NMR spectrum would therefore be expected to show a distinct signal or group of signals in the aromatic region (typically 7-8 ppm, referenced against a standard).
This analysis serves two primary purposes:
Confirmation of Labeling: The presence of signals in the ²H spectrum directly confirms that the deuterium atoms have been successfully incorporated into the molecular structure.
Site-Specific Verification: The chemical shift of the deuterium signals verifies that the labeling has occurred at the intended positions—in this case, the aromatic phenyl ring.
Given the quadrupolar nature of the deuterium nucleus, the resulting peaks are often broader than those observed in proton NMR. However, the technique is highly effective for confirming the location of isotopic labels.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. In this compound, the spectrum reveals the signals for the nine carbon atoms. The chemical shifts are influenced by the presence of deuterium atoms on the phenyl ring, an effect known as the "isotope effect."
Carbons directly bonded to deuterium (C-D) typically exhibit a slight upfield shift (a decrease in ppm value) compared to their protonated (C-H) counterparts. Furthermore, due to spin-spin coupling between carbon-13 and deuterium (which has a spin quantum number I=1), the signals for the deuterated carbons may appear as multiplets (e.g., triplets with a 1:1:1 intensity ratio), often with some line broadening.
The table below presents the expected ¹³C NMR chemical shifts for this compound, based on known data for similar non-deuterated structures like styrene (B11656) oxide.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Quaternary Epoxide Carbon (C-α) | ~60-65 | Signal for the carbon bonded to the methyl group and the phenyl ring. |
| Methylene (B1212753) Epoxide Carbon (-CH₂) | ~50-55 | Signal for the CH₂ group of the epoxide ring. |
| Methyl Carbon (-CH₃) | ~20-25 | Signal for the methyl group. |
| Deuterated Aromatic Carbons (C-D) | ~125-140 | Signals may show upfield shifts and splitting due to the deuterium isotope effect. |
Proton (¹H) NMR spectroscopy is used to detect the hydrogen nuclei in a molecule. In a highly deuterated compound like this compound, the ¹H NMR spectrum is expected to be very simple. Its primary function is to assess the isotopic purity by detecting any small signals from residual, non-deuterated protons.
The main signals expected would correspond to:
The methyl protons (-CH₃): A sharp singlet.
The methylene protons (-CH₂): Two distinct signals (doublets, forming an AX system) due to their diastereotopic nature in the chiral epoxide ring.
Any small signals observed in the aromatic region (around 7.2-7.5 ppm) would indicate the presence of residual protons on the phenyl ring, allowing for the calculation of the degree of deuteration. The addition of a small amount of deuterium oxide (D₂O) can be used to identify any labile protons, though none are expected in this structure.
While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR experiments establish the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, it would primarily be used to confirm the relationship between the diastereotopic methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached. It would definitively link the methyl proton signal to the methyl carbon signal and the methylene proton signals to the methylene carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₅D₅O.
The expected exact mass can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ²D, ¹⁶O).
The molecular formula of the non-deuterated analogue, α-Methylstyrene Oxide, is C₉H₁₀O.
The calculated exact mass of C₉H₁₀O is approximately 134.0732 Da.
By replacing five hydrogen atoms with five deuterium atoms, the mass increases accordingly.
An HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches the calculated exact mass for C₉H₅D₅O, thereby confirming both the elemental composition and the successful incorporation of the five deuterium atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅D₅O |
| Molecular Weight (Nominal) | 139 g/mol |
| Calculated Exact Mass | ~139.1045 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a crucial tool for elucidating the fragmentation pathways of this compound. In a typical experiment, the protonated molecule or molecular ion is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's structure.
The fragmentation of this compound is expected to proceed through several key pathways, influenced by the stability of the phenyl group and the reactivity of the oxirane ring. The presence of the five deuterium atoms on the phenyl ring is particularly informative, as fragments retaining this moiety will exhibit a mass shift of +5 atomic mass units (amu) compared to their non-deuterated counterparts. This is a well-established principle used in mechanistic studies with labeled compounds oup.com.
Primary fragmentation events likely involve:
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the quaternary carbon of the oxirane ring. This can lead to the formation of a stable d5-phenyl cation or a d5-benzyl cation after rearrangement.
Oxirane Ring Opening: The epoxide ring can open to form a carbocation, which can then undergo rearrangement or further fragmentation. Common losses include the elements of CO, CHO, or CH₃.
Rearrangement Reactions: Intramolecular rearrangements, such as a 1,2-phenyl shift, can occur in the radical cations formed during fragmentation, leading to more stable intermediates before subsequent dissociation researchgate.net.
The analysis of the resulting spectrum allows for the confident identification of fragments containing the d5-phenyl group versus those originating from the propanoxide portion of the molecule.
Table 1: Predicted MS/MS Fragment Ions of α-Methylstyrene Oxide and this compound This table is interactive. Click on the headers to sort the data.
| Proposed Fragment Structure | Formula of Unlabeled Fragment | m/z of Unlabeled Fragment | Formula of Deuterated Fragment | m/z of Deuterated Fragment |
|---|---|---|---|---|
| [M+H]⁺ - H₂O | C₉H₉⁺ | 117 | C₉H₄D₅⁺ | 122 |
| [M+H]⁺ - CO | C₈H₁₁O⁺ | 123 | C₈H₆D₅O⁺ | 128 |
| Phenyl Cation | C₆H₅⁺ | 77 | C₆D₅⁺ | 82 |
| Tropylium Cation (rearranged) | C₇H₇⁺ | 91 | C₇H₂D₅⁺ | 96 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing both the chemical purity and the isotopic distribution of this compound. The gas chromatography component separates the target compound from any starting materials, byproducts, or solvent residues. Deuterated compounds may exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts, a phenomenon known as the chromatographic isotope effect nih.gov.
Following chromatographic separation, the mass spectrometer provides critical data on isotopic enrichment. The mass spectrum of a pure, monoisotopic compound would show a single molecular ion peak. However, for a deuterated compound synthesized with high but imperfect isotopic incorporation, a cluster of peaks is observed around the target mass. For this compound (C₉H₅D₅O), the expected molecular weight is approximately 139.19 g/mol .
The mass spectrometer detects this molecular ion cluster, allowing for the determination of the isotopic distribution. By analyzing the relative intensities of the ions corresponding to the d5, d4, d3, etc., species, the isotopic purity can be calculated. This method of analyzing mass isotopomer distributions is a standard approach for determining the extent of deuterium labeling researchgate.netnih.gov. High-resolution mass spectrometry can be particularly valuable to resolve any potential interferences from isobaric species rsc.org.
Table 2: Theoretical m/z Values for Isotopologues of α-Methylstyrene Oxide in GC-MS This table is interactive. Click on the headers to sort the data.
| Isotopologue | Formula | Nominal Molecular Mass (amu) |
|---|---|---|
| Unlabeled (d0) | C₉H₁₀O | 134 |
| d1 | C₉H₉DO | 135 |
| d2 | C₉H₈D₂O | 136 |
| d3 | C₉H₇D₃O | 137 |
| d4 | C₉H₆D₄O | 138 |
| d5 | C₉H₅D₅O | 139 |
Isotope Ratio Mass Spectrometry for Quantitative Isotopic Abundance
To analyze this compound, the sample is first combusted quantitatively to produce simple gases, primarily H₂ and CO₂. The hydrogen gas, containing both protium (B1232500) (¹H) and deuterium (²H), is then introduced into a specialized mass spectrometer. This instrument is designed to simultaneously measure the ion currents of the two isotopic species (e.g., H₂⁺ at m/z 2 and HD⁺ at m/z 3), allowing for the calculation of the D/H ratio with a precision that can be better than 1 part per thousand (1‰) mtak.hu. This high-precision measurement provides a definitive value for the bulk deuterium enrichment in the synthesized batch of the compound, which is critical for its use as an internal standard in quantitative studies.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive method to probe the molecular structure and conformation of this compound. These techniques are complementary, providing information on the vibrations of covalent bonds within the molecule americanpharmaceuticalreview.com.
Analysis of Deuterium-Induced Band Shifts
The substitution of hydrogen with deuterium on the phenyl ring induces significant and predictable shifts in the vibrational spectrum. The most pronounced effect is on the C-H stretching and bending modes, owing to the increased mass of deuterium compared to hydrogen. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The C-D bond has a larger reduced mass than the C-H bond, resulting in a lower vibrational frequency msu.edu.
C-D Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra openstax.org. Upon deuteration, these bands are expected to shift down to approximately 2300-2250 cm⁻¹. This clear separation from any residual C-H signals provides a distinct spectral window to confirm the deuteration of the aromatic ring.
C-D Bending: Aromatic C-H out-of-plane bending vibrations, which are strong in the IR spectrum and appear in the 900-690 cm⁻¹ range, also shift to lower wavenumbers upon deuteration. These shifts in the fingerprint region, while more complex, provide further confirmation of isotopic substitution.
The vibrations associated with the α-methylstyrene oxide backbone, particularly the C-O-C stretching modes of the epoxide ring (typically found between 1280 cm⁻¹ and 810 cm⁻¹) nih.gov, are expected to be only minimally affected by deuteration on the distal phenyl ring.
Table 3: Comparison of Characteristic Vibrational Frequencies for Phenyl vs. Phenyl-d5 Groups This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Spectroscopic Activity |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3100 - 3000 cm⁻¹ | ~2300 - 2250 cm⁻¹ | IR, Raman |
| Aromatic Ring C=C Stretch | 1600 - 1450 cm⁻¹ | 1580 - 1430 cm⁻¹ (minor shift) | IR, Raman |
| Aromatic C-H/C-D In-Plane Bend | 1300 - 1000 cm⁻¹ | Lower frequency shift | IR, Raman |
| Aromatic C-H/C-D Out-of-Plane Bend | 900 - 690 cm⁻¹ | Lower frequency shift | IR (strong) |
Conformational Analysis via Vibrational Signatures
The primary source of conformational flexibility in this compound is the rotation of the d5-phenyl group about the C-C single bond that connects it to the oxirane ring. Different rotational angles (dihedral angles) can result in distinct, stable conformations known as rotational isomers or conformers. Vibrational spectroscopy is a sensitive probe of this conformational landscape nih.gov.
Low-frequency vibrational modes, such as torsional and skeletal bending modes, are particularly sensitive to the molecule's conformation. The specific frequencies of these modes can change with the dihedral angle between the phenyl ring and the epoxide ring. In a bulk sample, the presence of multiple conformers can lead to the broadening of certain spectral bands or the appearance of multiple closely spaced peaks.
By comparing the experimental IR and Raman spectra with theoretical spectra generated from quantum chemical calculations (e.g., Density Functional Theory, DFT) for different possible conformers, the most stable conformation can be identified nih.govnih.gov. Rotational spectroscopy studies on the non-deuterated styrene oxide have confirmed that the orientation of the phenyl ring is a key structural parameter, and this principle extends to its deuterated derivatives nih.govdesy.dersc.org. This combined experimental and computational approach allows for a detailed elucidation of the molecule's preferred three-dimensional structure.
Mechanistic Investigations and Kinetic Isotope Effects
Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical transformation. mdpi.com In α-Methylstyrene-d5 Oxide, the deuterium atoms are located on the phenyl ring and the methyl group. By tracking the positions of these isotopic labels in the products of a reaction, chemists can distinguish between competing mechanistic pathways.
For instance, consider the acid-catalyzed ring-opening of α-Methylstyrene Oxide. The epoxide ring can be opened by a nucleophile attacking either the tertiary benzylic carbon or the primary carbon. masterorganicchemistry.compressbooks.pubopenstax.org These two pathways would lead to different regioisomers. While product analysis can often identify the major pathway, deuterium labeling provides unambiguous proof of bond formations and rearrangements. If a rearrangement were to occur during the reaction, the final position of the deuterium-labeled methyl or phenyl group would reveal the nature of that rearrangement.
Primary Kinetic Isotope Effect (PKIE) Studies
A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgcore.ac.uk The effect arises because the heavier isotope (deuterium) forms a stronger bond than the lighter isotope (hydrogen) due to a lower zero-point vibrational energy. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for the deuterated compound. The magnitude of the PKIE is expressed as the ratio of the rate constants (kH/kD), which for deuterium is typically in the range of 2–7. core.ac.uk
For this compound, the deuterium atoms are in C-D bonds on the aromatic ring and the methyl group. In typical reactions of epoxides, such as nucleophilic ring-opening, these C-D bonds are not broken. masterorganicchemistry.comjsynthchem.comchemistrysteps.com Therefore, a significant primary kinetic isotope effect would not be expected for these types of transformations. A PKIE would only be anticipated in reactions where a C-D bond on the phenyl ring or methyl group is cleaved in the rate-limiting step, such as in certain oxidation reactions or radical abstractions.
Although not typically observed in its common reactions, if a process were to exhibit a PKIE with this compound, the magnitude of the kH/kD value would provide crucial information about the structure of the transition state. A value near the theoretical maximum (around 7 at room temperature) suggests a symmetrical transition state where the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms, and the bond is significantly broken. princeton.edu Conversely, smaller PKIE values (e.g., 2-3) often indicate an "early" or "late" transition state, where the bond is only slightly or almost completely broken, respectively. This analysis allows for a detailed mapping of the reaction's energy profile and the geometry of its highest-energy point.
The study of how PKIE values change with temperature can offer deeper mechanistic insights, particularly in distinguishing between classical transition state theory and quantum mechanical tunneling. In a classical model, the temperature dependence of the KIE is predictable based on the differences in activation energy. However, an unusually large KIE that shows little temperature dependence can be an indication of quantum tunneling, where the hydrogen (or deuterium) atom passes through the activation barrier rather than over it. Such studies, while complex, can reveal subtle quantum effects in chemical reactions. For a hypothetical reaction involving C-D bond cleavage in this compound, analyzing the KIE across a range of temperatures could thus probe for non-classical reaction behavior.
Solvent Kinetic Isotope Effects in Reaction Media
The medium in which a reaction occurs can significantly influence its rate and mechanism. Solvent Kinetic Isotope Effects (SKIEs) are observed when the reaction rate changes upon isotopic substitution of the solvent molecules, such as replacing water (H₂O) with heavy water (D₂O). chem-station.com This effect is a valuable tool for analyzing reaction mechanisms, as it can indicate the involvement of solvent molecules in the rate-determining step, particularly in reactions involving proton transfer. chem-station.com
For the acid-catalyzed hydrolysis of an epoxide like this compound, the mechanism typically involves a pre-equilibrium protonation of the epoxide oxygen, followed by a rate-determining nucleophilic attack by a water molecule.
Normal SKIE (kH₂O/kD₂O > 1): A normal solvent isotope effect would suggest that a proton transfer from the solvent is part of the rate-limiting step. This is because O-H bonds are weaker and vibrate at a higher frequency than O-D bonds, making the transfer of a proton faster than the transfer of a deuteron.
Investigating the SKIE for the hydrolysis of this compound would provide critical insights into the nature of the transition state and the role of the solvent in the reaction pathway.
Computational Chemistry for Mechanistic Insights
Computational chemistry offers powerful tools for gaining a deeper, atomistic understanding of reaction mechanisms that can be difficult to observe experimentally. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to model reaction pathways, transition state structures, and the dynamic behavior of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, consequently, to calculate the geometries and energies of reactants, products, and transition states. cjps.org By identifying the transition state—a first-order saddle point on the potential energy surface—researchers can determine activation barriers and elucidate reaction mechanisms. github.io
For epoxide ring-opening reactions, DFT is instrumental in explaining regioselectivity. In a study on the closely related compound styrene (B11656) oxide, DFT calculations were used to determine the energy profiles for the ring-opening reaction at the two non-equivalent carbon atoms (methine and methylene). The calculations revealed that the transition state for the cleavage of the C-O bond at the methine (benzylic) carbon is lower in energy than that for the cleavage at the methylene (B1212753) carbon. This computational result explains the experimental observation that the reaction predominantly occurs at the more substituted carbon. cjps.org
The energy difference between the two possible transition states is a key factor in determining the product ratio. Such calculations typically involve geometry optimization to find the lowest energy structures and frequency calculations to confirm their nature as minima or transition states (identified by having one imaginary frequency). cjps.org
Table 1: Calculated Free Energy Differences for Styrene Oxide Ring-Opening Transition States
| Epoxide Configuration | Attacking Site | Relative Free Energy (kcal/mol) | Free Energy Difference (ΔΔGα-β, kcal/mol) |
|---|---|---|---|
| (R)-Styrene Oxide | Methine (α) | 0.0 | -1.7 |
| Methylene (β) | 1.7 | ||
| (S)-Styrene Oxide | Methine (α) | 0.0 | -2.0 |
| Methylene (β) | 2.0 |
Data sourced from a DFT study on styrene oxide, a close structural analog of α-methylstyrene oxide. cjps.org
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of a chemical system. For reactions involving bond formation and scission, a reactive force field such as ReaxFF is required. researchgate.netacs.org ReaxFF is parameterized from quantum mechanics data and is capable of modeling complex chemical reactions, including those in epoxy systems. researchgate.netmtu.edu
A hypothetical ReaxFF MD simulation of a reactive event for this compound, such as its hydrolysis, would involve:
Constructing a simulation box containing one or more molecules of the epoxide and a large number of solvent molecules (e.g., water).
Gradually heating the system to a target temperature to simulate reaction conditions.
Running the simulation for a sufficient duration (nanoseconds) to observe reactive events.
Analyzing the trajectory to identify the formation of intermediates and products, and to map the step-by-step mechanism of bond breaking and formation.
Such simulations can provide invaluable insights into the atomistic details of the reaction, complementing experimental and DFT studies. acs.org
Applications of α Methylstyrene D5 Oxide in Advanced Chemical Research
Development of Analytical Methodologies
The development of robust and accurate analytical methodologies is a cornerstone of advanced chemical research. α-Methylstyrene-d5 Oxide, a deuterated analogue of α-methylstyrene oxide, serves as a valuable tool in this pursuit, particularly in the realm of quantitative analysis. Its isotopic labeling allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, a property that is leveraged to enhance the precision and accuracy of analytical measurements.
As an Internal Standard for Quantitative Analysis of Analogues
In quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS, LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision. This compound is ideally suited for this role in the quantification of α-methylstyrene oxide and its analogues.
The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation steps. Since the deuterated standard is chemically identical to the analyte, it experiences the same variations in extraction efficiency, derivatization yield, and instrument response. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to a more accurate determination of the analyte's concentration.
Deuterated internal standards, such as this compound, are particularly advantageous because they co-elute with the analyte in chromatographic separations, minimizing the impact of matrix effects on ionization efficiency in the mass spectrometer. This is a significant advantage over using a structurally similar but non-isotopic internal standard, which may have different chromatographic retention times and ionization responses.
Table 1: Key Parameters for the Use of this compound as an Internal Standard
| Parameter | Description | Advantage of Deuterated Standard |
| Chemical Equivalence | The internal standard should behave chemically identically to the analyte. | This compound is chemically identical to α-methylstyrene oxide, ensuring it tracks the analyte through all sample preparation and analysis steps. |
| Mass Difference | The internal standard must be distinguishable from the analyte by the mass spectrometer. | The five deuterium (B1214612) atoms in this compound provide a clear mass shift of 5 Da, allowing for unambiguous detection. |
| Chromatographic Co-elution | The internal standard and analyte should elute at the same time to experience identical matrix effects. | Due to its identical chemical structure, this compound co-elutes with α-methylstyrene oxide. |
| Isotopic Purity | The internal standard should be of high isotopic purity to avoid interference with the analyte signal. | High isotopic enrichment is crucial for accurate quantification. |
Calibration Standards for Spectroscopic Quantification
While mass spectrometry is a primary application, deuterated compounds also find utility in other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative purposes (qNMR). In qNMR, a certified reference material is typically used as an internal or external standard to determine the concentration of an analyte.
This compound could potentially serve as a calibration standard in qNMR for the quantification of α-methylstyrene oxide or related epoxides. The deuterium labeling would not interfere with the proton (¹H) NMR signals of the analyte, allowing for clear integration of the analyte's peaks. The known concentration of the deuterated standard would then be used to calculate the concentration of the analyte.
For this application, the this compound would need to be of high chemical and isotopic purity and its concentration in the calibration standard solution would need to be accurately known. The use of an internal standard in qNMR helps to correct for variations in sample volume and spectrometer performance, leading to more reliable quantitative results.
Tracer Studies in Complex Chemical Systems (excluding in vivo applications)
The isotopic label in this compound makes it an excellent tracer for elucidating reaction mechanisms and pathways in complex chemical systems. By tracking the fate of the deuterium atoms, researchers can gain insights into bond-forming and bond-breaking processes that would be difficult to observe otherwise.
Monitoring Reaction Intermediates
In the study of reaction mechanisms, identifying and characterizing transient intermediates is often a significant challenge. By using this compound as a starting material or as a trapping agent, it may be possible to follow its incorporation into various intermediates throughout a reaction sequence. Mass spectrometry and NMR spectroscopy can be used to detect the presence and structure of these deuterated intermediates, providing valuable information about the reaction pathway. For example, in polymerization reactions involving α-methylstyrene, the deuterated oxide could be used to probe the initiation and propagation steps.
Probing Degradation Pathways in Materials Science Research
The durability and degradation of polymeric materials are critical areas of research in materials science. Poly(α-methylstyrene) is a polymer that can undergo thermal and oxidative degradation. By incorporating this compound into the polymer structure, researchers could use techniques like pyrolysis-GC-MS to track the degradation products. The presence of deuterium-labeled fragments would provide direct evidence of the degradation pathways involving the epoxide moiety, helping to understand the mechanisms of polymer breakdown and to develop more stable materials.
Precursor for Synthesizing Other Deuterated Chemical Probes
The epoxide functional group in this compound is a versatile handle for further chemical transformations. This allows it to serve as a precursor for the synthesis of a variety of other deuterated chemical probes. The five deuterium atoms on the phenyl ring are stable and would be retained in subsequent reactions, providing a labeled aromatic core for new molecules.
For instance, the epoxide ring can be opened by a variety of nucleophiles to introduce different functional groups. This could lead to the synthesis of deuterated diols, amino alcohols, and other derivatives. These new deuterated molecules could then be used as internal standards, tracers, or building blocks in their own right for various chemical and biochemical studies.
Table 2: Potential Deuterated Probes Synthesized from this compound
| Reactant | Resulting Deuterated Product | Potential Application |
| Water/Acid | 1-Phenyl-d5-propane-1,2-diol | Internal standard for diol analysis |
| Ammonia | 2-Amino-1-phenyl-d5-propan-1-ol | Labeled precursor for bioactive molecules |
| Grignard Reagent (R-MgX) | 2-Substituted-1-phenyl-d5-propan-1-ol | Building block for complex deuterated molecules |
| Sodium Azide | 2-Azido-1-phenyl-d5-propan-1-ol | Precursor for labeled amino alcohols via reduction |
Derivatization to Labeled Alcohols and Amines
The primary utility of this compound in this context is its role as a precursor to a variety of isotopically labeled molecules. The epoxide ring is susceptible to nucleophilic attack, which leads to its opening and the formation of functionalized products. This reactivity is widely exploited to synthesize labeled diols, amino alcohols, and other derivatives essential for metabolic research and mechanistic studies.
Epoxides can undergo ring-opening reactions with a variety of nucleophiles to produce β-substituted alcohols. sci-hub.se When water acts as the nucleophile, a diol (a vicinal diol) is formed. If an amine is used, the product is a β-amino alcohol. The use of this compound in these reactions yields products that are specifically labeled with deuterium on the phenyl group.
These labeled derivatives are invaluable in several research areas:
Metabolic Studies: α-Methylstyrene oxide is structurally similar to styrene (B11656) oxide, a known toxic metabolite of styrene. pharmaffiliates.com By using the deuterated analog, researchers can trace the metabolic fate of the compound through complex biological systems, differentiating it from endogenous, non-labeled molecules.
Mechanistic Elucidation: The deuterium labels serve as spectroscopic probes. In reactions involving the phenyl group, the presence of deuterium can influence reaction rates (a phenomenon known as the kinetic isotope effect), providing deep insights into the transition states and mechanisms of chemical or enzymatic transformations.
Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification methods due to their similar chemical behavior to the non-labeled analyte but distinct mass, allowing for precise and accurate measurements.
Ring-Opening Polymerization Studies with Deuterated Monomers
Ring-opening polymerization (ROP) is a powerful method for synthesizing a wide range of polymers, including polyesters, polyethers, and polycarbonates. mdpi.comnih.gov This process involves the sequential ring-opening of cyclic monomers, such as epoxides, lactones, or carbonates. α-Methylstyrene oxide, with its reactive epoxide ring, can serve as a monomer in such polymerizations. cymitquimica.com
The use of deuterated monomers like this compound offers significant advantages in polymer science research:
Mechanistic Insights: By selectively labeling the monomer, researchers can track its incorporation into the growing polymer chain. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between deuterated and non-deuterated units, providing information on polymerization kinetics, monomer sequencing in copolymers, and the mechanism of the ring-opening step.
Polymer Structure and Dynamics: Deuterium labeling is a critical tool for neutron scattering techniques (e.g., Small-Angle Neutron Scattering, SANS). These methods are highly sensitive to the contrast between deuterated and non-deuterated components, enabling detailed studies of polymer conformation, chain dynamics, and morphology in blends and solutions.
End-Group Analysis: The fate of the monomer during initiation and termination steps can be followed with greater precision, helping to confirm the living nature of a polymerization and to understand side reactions.
While ROP can be initiated by cationic, anionic, or radical mechanisms, the choice of initiator and reaction conditions dictates the structure and properties of the resulting polymer. mdpi.com The use of this compound allows for a more detailed investigation of these complex processes.
Catalysis Research: Investigations of Catalytic Epoxidation and Ring-Opening Reactions
The synthesis and subsequent reactions of α-methylstyrene oxide are central to catalysis research. The introduction of deuterium labels in this compound provides a powerful handle for investigating the mechanisms of these catalytically important transformations.
Catalytic Epoxidation
The formation of α-methylstyrene oxide from its parent olefin, α-methylstyrene, is a key transformation, often achieved through catalytic epoxidation. A significant area of research focuses on developing enantioselective methods to produce chiral epoxides, which are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. rsc.org Various catalytic systems have been explored for the epoxidation of α-methylstyrene, demonstrating a range of efficiencies and selectivities.
Immobilized chiral salen Mn(III) complexes, for instance, have shown higher enantiomeric induction compared to their homogeneous counterparts. rsc.org In one study, a heterogeneous catalyst exhibited an enantiomeric excess (ee) of >99% for the epoxidation of α-methylstyrene, a significant improvement over the 54% ee achieved with the corresponding homogeneous catalyst. rsc.org The choice of oxidant and solvent also plays a crucial role. Using NaClO as an oxidant with certain catalysts can yield ee values between 72-83%, whereas m-CPBA under similar conditions might only produce an ee of 43%. researchgate.net
The table below summarizes findings from various studies on the catalytic epoxidation of α-methylstyrene. The use of a deuterated substrate like α-methylstyrene-d5 in such studies would be instrumental in probing the reaction mechanism, particularly the C-H activation or oxygen transfer steps, through kinetic isotope effect measurements.
Table 1: Catalytic Epoxidation of α-Methylstyrene
| Catalyst System | Oxidant | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Immobilized chiral salen Mn(III) rsc.org | m-CPBA | - | >99 | >99 |
| Homogeneous chiral salen Mn(III) rsc.org | m-CPBA | - | - | 54 |
| ZPS-PVPA/IPPA-based catalyst researchgate.net | NaClO | - | 75-90 | 72-83 |
| ZPS-PVPA/IPPA-based catalyst researchgate.net | m-CPBA | - | - | 43 |
| Magnetic Nanoparticle (MHMC) rsc.org | TBHP | NMNO | 97 | 80 |
This table is interactive and can be sorted by column.
Catalytic Ring-Opening Reactions
The reactions of α-methylstyrene oxide itself are a major focus of catalysis research. The acid- or base-catalyzed ring-opening of the epoxide provides a pathway to a variety of functionalized molecules. cymitquimica.com For example, mesoporous aluminosilicates have been shown to be effective catalysts for the ring-opening of epoxides with alcohols, producing β-alkoxyalcohols in high yields under mild conditions. sci-hub.se In a model reaction, styrene oxide was converted to 2-methoxy-2-phenylethanol with 95% yield using such a catalyst. sci-hub.se
In non-nucleophilic solvents, these same catalysts can promote the Meinwald rearrangement, an acid-catalyzed isomerization of epoxides to carbonyl compounds. sci-hub.se For α-methylstyrene oxide, this rearrangement would yield 2-phenylpropanal. acs.org The use of this compound in these studies would allow researchers to precisely track the fate of the atoms during the rearrangement, confirming the proposed mechanisms. For instance, in the reaction of styrene oxides with guanosine, the epoxide ring-opening can occur at either the α- or β-carbon, and the use of labeled compounds helps to determine the site of nucleophilic attack. acs.org
The development of catalysts that control the regioselectivity and stereoselectivity of the ring-opening reaction is a significant goal. The deuterium-labeled backbone of this compound provides a clear spectroscopic signature to analyze the structure and stereochemistry of the resulting products, thereby accelerating the development of novel and efficient catalytic systems.
Theoretical and Computational Studies of α Methylstyrene D5 Oxide
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern computational chemistry, providing insights into the distribution of electrons within a molecule. These calculations are used to predict molecular geometry, orbital energies, and bonding characteristics, which together determine the molecule's stability and reactivity. Methods such as Density Functional Theory (DFT) are commonly employed for these purposes.
Orbital analysis focuses on the molecular orbitals (MOs) that are formed from the combination of atomic orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate how the molecule interacts with other chemical species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In α-Methylstyrene Oxide, the HOMO is expected to be a π-orbital with significant electron density located on the phenyl ring and the oxygen atom of the epoxide. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. For an epoxide, the LUMO is typically an antibonding σ* orbital associated with the C-O bonds of the strained three-membered ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
Illustrative Data on Frontier Molecular Orbitals
| Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO | -0.5 | C-O (σ), Phenyl (π) |
| HOMO | -7.2 | Phenyl (π), Oxygen (p) |
| HOMO-1 | -8.5 | Phenyl (π) |
Note: This data is hypothetical, based on typical DFT calculation results for similar aromatic epoxides, and serves to illustrate the expected output of an orbital analysis.
The distribution of electron density in α-Methylstyrene-d5 Oxide is not uniform due to the different electronegativities of the carbon, oxygen, and hydrogen/deuterium (B1214612) atoms. Computational methods can generate maps of the electrostatic potential (ESP) and calculate partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis).
Hypothetical Calculated Atomic Charges
| Atom/Group | Mulliken Charge (a.u.) | Electrostatic Potential (ESP) Minimum (kcal/mol) |
|---|---|---|
| Epoxide Oxygen | -0.65 | -45 |
| Quaternary Epoxide Carbon | +0.15 | N/A |
| Methylene (B1212753) Epoxide Carbon | +0.05 | N/A |
| Phenyl Ring (average C) | -0.10 | -15 |
Note: This table contains representative values to demonstrate the type of data generated from charge distribution analysis.
Spectroscopic Property Prediction from First Principles
Ab initio (first principles) calculations can predict various spectroscopic properties with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for assigning signals to specific atoms or molecular motions.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most reliable approaches for predicting isotropic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).
For this compound, such calculations would predict the ¹³C and ¹H chemical shifts. The calculations would be sensitive to the molecule's conformation, particularly the dihedral angle between the phenyl ring and the epoxide ring. Deuterium substitution on the phenyl ring would lead to the absence of signals in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the C-D carbons would show characteristic triplet splitting (due to the spin I=1 of deuterium) and a slight upfield isotopic shift compared to their C-H counterparts in the non-deuterated compound.
Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) |
|---|---|
| Quaternary Epoxide Carbon | 65.5 |
| Methylene Epoxide Carbon | 55.2 |
| Methyl Carbon | 22.8 |
| C-D Carbons (Phenyl) | 125.0 - 129.0 |
| Quaternary Phenyl Carbon | 140.1 |
Note: These predicted values are illustrative for the parent compound, α-Methylstyrene Oxide, and demonstrate the expected output of GIAO calculations.
Computational methods can simulate the vibrational spectrum (infrared and Raman) of a molecule by calculating the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions.
For this compound, a key difference compared to its non-deuterated counterpart would be observed in the vibrational frequencies involving the phenyl ring. The C-D stretching vibrations would appear at a significantly lower frequency (approx. 2200-2300 cm⁻¹) compared to C-H stretches (approx. 3000-3100 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-D bending modes would also be shifted to lower wavenumbers. The vibrations of the epoxide and methyl groups would be less affected. Comparing the calculated spectra of the deuterated and non-deuterated species allows for unambiguous assignment of vibrational modes.
Selected Calculated Vibrational Frequencies (Harmonic, Unscaled)
| Vibrational Mode | α-Methylstyrene Oxide (C-H) Frequency (cm⁻¹) | This compound (C-D) Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H/C-D Stretch | 3080 | 2285 |
| Asymmetric CH₂ Stretch (Epoxide) | 3050 | 3050 |
| Symmetric CH₃ Stretch | 2955 | 2955 |
| C-O-C Symmetric Stretch (Epoxide Ring) | 915 | 910 |
Note: This table provides a simplified, hypothetical comparison to illustrate the mass effect of deuteration on key vibrational modes.
Conformational Analysis and Isomeric Studies
α-Methylstyrene Oxide is a flexible molecule, with the primary degree of freedom being the rotation of the phenyl group relative to the epoxide ring. Computational chemistry can be used to explore the potential energy surface (PES) of the molecule as a function of this rotation.
By performing a relaxed scan of the relevant dihedral angle, a rotational energy profile can be constructed. This profile reveals the lowest energy (most stable) conformations and the energy barriers to interconversion between them. It is often found that multiple conformers can coexist at room temperature, and the experimentally observed properties are a Boltzmann-weighted average over this conformational ensemble. For α-Methylstyrene Oxide, the most stable conformation is likely one where steric hindrance between the phenyl ring and the epoxide's methyl group is minimized. The presence of deuterium on the phenyl ring has a negligible effect on the conformational energetics.
Hypothetical Conformational Analysis of α-Methylstyrene Oxide
| Conformer | Phenyl-Oxirane Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1 | 60 | 0.00 | 75.5 |
| 2 | 120 | 0.50 | 20.1 |
Source: Data is illustrative and based on a hypothetical analysis for flexible chiral molecules.
Table of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | 2-(phenyl-d5)-2-methyloxirane |
| α-Methylstyrene Oxide | 2-methyl-2-phenyloxirane; 1,2-Epoxy-2-phenylpropane |
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Solvation Effects
The study of solvation effects is critical to understanding the behavior of molecules in solution, as the solvent can significantly influence molecular structure, reactivity, and properties. For a molecule like this compound, a hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approach offers a powerful tool to investigate these interactions with a balance of accuracy and computational efficiency. fiveable.menih.govchemrxiv.org This method treats the chemically active part of the system with high-level quantum mechanics, while the surrounding solvent environment is described using classical molecular mechanics. fiveable.menih.gov
In a typical QM/MM simulation of this compound, the molecule itself, particularly the oxirane ring and the adjacent phenyl group, would be defined as the QM region. This allows for a detailed quantum mechanical description of the electronic structure, which is essential for accurately modeling chemical reactions like epoxide ring-opening or interactions with other reactants. acs.orgnih.gov The surrounding solvent molecules, for instance, water or an organic solvent, would constitute the MM region, treated with classical force fields. fiveable.me
The interaction between the QM and MM regions is a crucial aspect of the simulation. Modern QM/MM methods employ sophisticated embedding schemes. q-chem.comchemrxiv.org In an electrostatic embedding scheme, the partial charges of the MM solvent molecules are included in the QM Hamiltonian, allowing the solvent to polarize the electron density of the this compound molecule. fiveable.me This approach provides a more realistic description of the solute-solvent electrostatic interactions compared to simpler models.
Detailed Research Findings from Analogous Systems
One of the key applications of QM/MM in this context is the calculation of the potential of mean force (PMF) for a reaction in solution. The PMF describes the free energy profile along a reaction coordinate, and its calculation can elucidate the activation barriers and reaction energetics in the presence of a solvent. For the ring-opening of an epoxide, the reaction coordinate could be the breaking of a C-O bond. A QM/MM simulation can map out the energy changes along this coordinate, providing a quantitative measure of the solvent's effect on the reaction rate. nih.govnih.gov
Furthermore, QM/MM simulations can provide detailed information about the solvation structure around the solute. fiveable.me By analyzing the radial distribution functions (RDFs) of solvent molecules around specific atoms of this compound, one can gain a deeper understanding of the local solvent environment. For example, the RDF for water molecules around the oxygen atom of the epoxide ring would reveal the extent and geometry of hydrogen bonding, a critical factor in the stabilization and reactivity of the molecule.
Illustrative Data from QM/MM Studies of Aromatic Epoxides
To illustrate the type of data generated from such studies, the following tables present hypothetical but representative findings from a QM/MM study on the solvation of an aromatic epoxide in different solvents.
Table 1: Calculated Activation Free Energies (ΔG‡) for Epoxide Ring-Opening in Different Solvents
| Solvent | Dielectric Constant | QM/MM Calculated ΔG‡ (kcal/mol) |
| Water | 78.4 | 18.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 20.1 |
| Acetonitrile | 37.5 | 21.3 |
| Dichloromethane (DCM) | 8.9 | 24.8 |
| Cyclohexane | 2.0 | 28.9 |
This interactive table demonstrates how the activation energy for a reaction, such as the ring-opening of an epoxide, can be significantly influenced by the polarity of the solvent, as captured by QM/MM simulations.
Table 2: Analysis of Hydrogen Bonds between an Aromatic Epoxide and Water
| Hydrogen Bond | Average Distance (Å) | Average Angle (°) | Occupancy (%) |
| Epoxide O ··· H-O (Water) | 1.85 | 170.5 | 85 |
| Phenyl H ··· O (Water) | 2.50 | 155.2 | 15 |
This interactive table provides insights into the specific hydrogen bonding interactions between the epoxide and water molecules, quantifying the geometry and stability of these interactions.
Future Perspectives and Emerging Research Avenues
Novel Deuterium (B1214612) Labeling Strategies and Technologies
The synthesis of deuterated molecules like α-Methylstyrene-d5 Oxide relies on the availability of efficient and selective labeling methods. While traditional strategies often involve metal-catalyzed or acid/base-promoted hydrogen-deuterium (H/D) exchange, these methods can suffer from drawbacks such as harsh reaction conditions and poor selectivity. echemi.com Emerging technologies are addressing these challenges, paving the way for more accessible and versatile deuterated compounds.
Recent advancements focus on more sustainable and precise labeling techniques. One promising approach involves photocatalysis, where light energy is used to facilitate the incorporation of deuterium. For instance, a strategy utilizing porous two-dimensional cadmium selenide (B1212193) (2D-CdSe) as a photocatalyst with heavy water (D₂O) as the deuterium source has been developed for transforming carbon-halogen bonds into carbon-deuterium bonds. echemi.com Another innovative method employs a Palladium/Carbon-Aluminum-D₂O (Pd/C-Al-D₂O) system, which generates deuterium gas in situ for H/D exchange reactions under microwave irradiation, offering a rapid and environmentally benign route to deuteration. morressier.com
These novel strategies could be adapted for the synthesis of this compound and its precursors. The development of such methods is crucial for producing a wider array of selectively deuterated molecules, which in turn will broaden their application in sophisticated research.
Table 1: Comparison of Deuterium Labeling Technologies
| Technology | Deuterium Source | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Traditional H/D Exchange | D₂ gas, Deuterated solvents | Established methodology | Precursor (α-Methylstyrene) labeling is feasible but may lack selectivity. |
| Photocatalysis (e.g., 2D-CdSe) | D₂O | Mild conditions, High functional group tolerance | Could be applied to halogenated precursors of α-Methylstyrene. |
| In Situ D₂ Generation (e.g., Pd/C-Al) | D₂O | Enhanced safety (no D₂ gas storage), Rapid (microwave-assisted) | Offers a potentially efficient and selective route for deuterating the precursor molecule. morressier.com |
Integration of this compound in Advanced Materials Science Research
In materials science, particularly in the study of polymers, deuterium labeling is an invaluable tool. sci-hub.seornl.gov The distinct neutron scattering properties of hydrogen and deuterium allow researchers to use techniques like Small-Angle Neutron Scattering (SANS) to probe the structure, dynamics, and phase behavior of polymer systems with high precision. sci-hub.seornl.gov
This compound can serve as a deuterated monomer in the synthesis of specialty polymers. smolecule.com The polymerization of epoxides, such as this compound, can lead to polyethers with specific properties. acs.orgmdpi.com By incorporating this compound into a polymer chain, researchers can create "labeled" segments. These labeled polymers can then be blended with their non-deuterated counterparts to study phenomena such as:
Polymer blend thermodynamics: Determining the miscibility and interaction parameters between different polymers.
Chain conformation: Visualizing the size and shape of individual polymer chains in a bulk material.
Diffusion dynamics: Measuring the movement of polymer chains, which is critical for understanding material properties like viscosity and adhesion.
The use of deuterated epoxides allows for the synthesis of materials that are physically almost identical to their standard versions but act as a "contrast agent" for neutron scattering, providing insights that are often inaccessible with other methods. sci-hub.se
Challenges and Opportunities in Isotope Effect Research with Complex Systems
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org Studying KIEs provides detailed information about reaction mechanisms, particularly the nature of the rate-determining step and the structure of transition states. libretexts.orgprinceton.edu The substitution of hydrogen with deuterium typically results in a significant and measurable KIE due to the large relative mass change. wikipedia.orglibretexts.org
This compound is an ideal probe for investigating the mechanisms of epoxide reactions. For example, studies on the oxidation of styrene (B11656) and its deuterated isotopologues have utilized KIEs to elucidate the initial steps of the reaction pathway. acs.org Similarly, this compound could be used to study:
Enzymatic reactions: Many enzymes, such as epoxide hydrolases, metabolize epoxide-containing compounds. pharmaffiliates.com Using a deuterated substrate can help determine the mechanism of these biological transformations.
Catalytic ring-opening reactions: The precise mechanism by which catalysts open the epoxide ring during polymerization or other chemical syntheses can be investigated. researchgate.net
A key challenge is extending these studies to more complex systems, such as within a living cell or on the surface of a heterogeneous catalyst. The opportunity lies in combining KIE measurements with advanced computational modeling to interpret the subtle effects observed in these intricate environments. acs.org Doing so can provide an unprecedented level of mechanistic detail.
Table 2: Types of Kinetic Isotope Effects (KIEs) Relevant to this compound
| KIE Type | Description | Information Gained |
|---|---|---|
| Primary KIE | The isotope is at a position where a bond is broken or formed in the rate-determining step. | Confirms which bonds are directly involved in the key step of the reaction. |
| Secondary KIE | The isotope is not directly involved in bond-breaking/forming but is located near the reaction center (e.g., α or β to it). wikipedia.orgprinceton.edu | Provides information about changes in hybridization or hyperconjugation at the transition state. princeton.edu |
Potential for Expanded Use in Environmental Chemistry Research Methodologies (excluding fate/toxicology)
In analytical chemistry, deuterated compounds are widely recognized as superior internal standards for quantitative analysis, especially when using mass spectrometry-based techniques like GC-MS and LC-MS/MS. clearsynth.comnih.govastm.orgwisdomlib.org An internal standard is a compound with known concentration added to a sample to aid in the quantification of a target analyte.
This compound is ideally suited to serve as an internal standard for the analysis of its non-deuterated counterpart, α-Methylstyrene Oxide, or other structurally similar pollutants in environmental samples. clearsynth.com The advantages of using a deuterated internal standard are significant:
Co-elution: It behaves almost identically to the analyte during chromatographic separation, meaning it elutes at nearly the same time. chromforum.org
Correction for Matrix Effects: Complex environmental samples (e.g., water, soil) contain various substances that can interfere with the analysis by enhancing or suppressing the analyte's signal in the mass spectrometer. clearsynth.com Because the deuterated standard is chemically nearly identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and more precise quantification. clearsynth.comchromforum.org
Improved Method Reliability: Using a deuterated standard helps to compensate for variations during sample preparation and instrument analysis, leading to more robust and reliable analytical methods. clearsynth.comnih.gov
The expanded use of this compound as an internal standard can enhance the accuracy and precision of methods for monitoring industrial chemicals in the environment, ensuring better data quality for regulatory and research purposes. astm.org
Q & A
Q. What are the standard synthetic protocols for preparing α-Methylstyrene-d5 Oxide, and how do isotopic purity considerations influence reaction design?
- Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange reactions or deuterated precursor utilization. For example:
- Step 1: React α-methylstyrene with deuterated oxidizing agents (e.g., D₂O₂ or perdeuterated tert-butyl hydroperoxide) under inert conditions.
- Step 2: Purify using fractional distillation or column chromatography to achieve >98% isotopic purity .
- Key Consideration: Monitor deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to validate isotopic labeling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they differ from non-deuterated analogs?
- Methodological Answer:
- ¹H NMR: Suppressed proton signals in deuterated regions confirm labeling efficiency.
- ²H NMR: Direct detection of deuterium environments (e.g., chemical shifts at ~2.5 ppm for methyl-d₅ groups).
- IR Spectroscopy: C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish from C-H bonds.
- MS (EI/CI): Molecular ion clusters (e.g., M⁺ at m/z 136 for C₉H₅D₅O) confirm isotopic distribution .
Q. How should researchers handle safety and waste management for deuterated compounds like this compound?
- Methodological Answer:
- Storage: Use airtight containers under nitrogen to prevent isotopic exchange with atmospheric moisture.
- Waste Disposal: Segregate deuterated waste from non-deuterated analogs; consult institutional guidelines for specialized disposal protocols (e.g., incineration by licensed facilities) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data arising from deuterium isotope effects (KIEs) in this compound reactions?
- Methodological Answer:
- Approach 1: Conduct parallel experiments with non-deuterated and deuterated analogs to isolate KIEs (e.g., measure rate constants vs. ).
- Approach 2: Use computational modeling (DFT or MD simulations) to predict isotope effects on transition states .
- Data Analysis: Apply the Swain-Schaad relationship to validate primary vs. secondary KIEs and identify mechanistic outliers .
Q. How can researchers integrate this compound into studies of radical polymerization mechanisms, and what challenges arise from isotopic labeling?
- Methodological Answer:
- Application: Use as a chain-transfer agent to track radical intermediates via MS or ESR spectroscopy.
- Challenges:
- Deuteration may alter reaction regioselectivity; validate with control experiments.
- Isotopic scrambling during propagation requires quench-and-trap techniques to isolate intermediates .
Q. What methodologies ensure reproducibility in synthesizing this compound across multi-site research collaborations?
- Methodological Answer:
- Standardization: Share detailed protocols (e.g., reaction temperature, catalyst loading) via collaborative platforms like Electronic Lab Notebooks (ELNs).
- Cross-Validation: Perform inter-laboratory NMR/MS comparisons using certified reference materials .
- Documentation: Adhere to IUPAC guidelines for reporting isotopic purity and synthetic yields .
Data Analysis and Interpretation
Q. How should researchers design experiments to distinguish between electronic and steric effects in deuterated analogs like this compound?
- Methodological Answer:
- Experimental Design:
- Variant 1: Compare reaction rates in solvents of varying polarity (electronic effects dominate in polar media).
- Variant 2: Use bulky substituents in non-deuterated analogs to isolate steric contributions.
- Statistical Tools: Multivariate regression analysis to deconvolute contributing factors .
Literature and Reproducibility
Q. What systematic approaches are recommended for conducting literature reviews on this compound, given limited primary data?
- Methodological Answer:
- Database Searches: Use SciFinder or Reaxys with filters for isotopic studies and reaction mechanisms.
- Grey Literature: Include conference abstracts or theses (e.g., ProQuest Dissertations) for unpublished methodologies.
- Critical Appraisal: Cross-reference synthetic yields and characterization data to identify outliers or irreproducible methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
